molecular formula C21H21BrN2O5S2 B11440231 2-({4-[(4-bromophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-cyclohexylacetamide

2-({4-[(4-bromophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-cyclohexylacetamide

Cat. No.: B11440231
M. Wt: 525.4 g/mol
InChI Key: ZCXMPGQQGQDFDO-UHFFFAOYSA-N
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Description

2-{[4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE is a complex organic compound with a unique structure that includes a bromobenzenesulfonyl group, a furan ring, and an oxazole ring

Preparation Methods

The synthesis of 2-{[4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bromobenzenesulfonyl chloride: This is typically achieved by reacting bromobenzene with chlorosulfonic acid.

    Synthesis of the oxazole ring: This can be done through a cyclization reaction involving a suitable precursor.

    Coupling of the furan ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction.

    Final assembly: The final step involves coupling the synthesized intermediates to form the target compound under specific reaction conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

2-{[4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-{[4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE involves its interaction with specific molecular targets. The bromobenzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The furan and oxazole rings may also play a role in binding to biological targets, affecting various pathways within cells.

Comparison with Similar Compounds

Similar compounds include those with structural similarities, such as:

These compounds share the bromobenzenesulfonyl and oxazole groups but differ in other substituents, which can affect their chemical properties and applications. The uniqueness of 2-{[4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C21H21BrN2O5S2

Molecular Weight

525.4 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-cyclohexylacetamide

InChI

InChI=1S/C21H21BrN2O5S2/c22-14-8-10-16(11-9-14)31(26,27)20-21(29-19(24-20)17-7-4-12-28-17)30-13-18(25)23-15-5-2-1-3-6-15/h4,7-12,15H,1-3,5-6,13H2,(H,23,25)

InChI Key

ZCXMPGQQGQDFDO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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